molecular formula C26H32N2O6 B557021 Fmoc-D-Lys(Boc)-OH CAS No. 92122-45-7

Fmoc-D-Lys(Boc)-OH

Cat. No.: B557021
CAS No.: 92122-45-7
M. Wt: 468.5 g/mol
InChI Key: UMRUUWFGLGNQLI-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-Lys(Boc)-OH, also known as N-α-Fmoc-N-ε-Boc-D-lysine, is a derivative of the amino acid lysine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect both the α-amino group and the ε-amino group of lysine. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group, while the Boc (tert-butyloxycarbonyl) group protects the ε-amino group. This dual protection allows for selective deprotection and subsequent peptide bond formation, making it a valuable tool in the synthesis of complex peptides.

Mechanism of Action

Target of Action

Fmoc-D-Lys(Boc)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that make up peptides. The compound plays a crucial role in the synthesis of peptide acids containing a C-terminal D-lysine amino acid residue .

Mode of Action

The compound operates through a process known as Fmoc solid-phase peptide synthesis . In this process, the –NH2 group of the resin is added to the acyl carbon of the activated Fmoc-amino acid, followed by the elimination of 1-hydroxybenzotriazole after a proton transfer . This allows for the synthesis of peptide acids containing a C-terminal D-lysine amino acid residue .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to peptide synthesis . The compound is used to facilitate the formation of peptide bonds, which are the links between amino acids that form peptides. The specific pathways and their downstream effects would depend on the particular peptide being synthesized.

Pharmacokinetics

Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the specific conditions of the synthesis process, including factors such as temperature and solvent used .

Result of Action

The result of the action of this compound is the successful synthesis of peptide acids containing a C-terminal D-lysine amino acid residue . This can be used in the production of a wide range of peptides for various applications, from research to pharmaceuticals.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and the type of solvent used can affect the efficiency of the peptide synthesis process . Furthermore, the compound should be stored below +30°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

Fmoc-D-Lys(Boc)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various biomolecules during the peptide synthesis process . The nature of these interactions is primarily through the formation of peptide bonds in the solid-phase peptide synthesis .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of its role in peptide synthesis. The peptides synthesized using this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is centered around its role in peptide bond formation during SPPS . It exerts its effects at the molecular level through binding interactions with biomolecules during the synthesis process .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stability and efficacy in SPPS . The long-term effects of this compound on cellular function are typically observed through the actions of the peptides it helps synthesize .

Metabolic Pathways

This compound is involved in the metabolic pathways of peptide synthesis . It interacts with enzymes and cofactors during this process .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its role in peptide synthesis .

Subcellular Localization

The subcellular localization of this compound is not well-defined as it is typically used in vitro for peptide synthesis . The peptides it helps synthesize can have specific subcellular localizations depending on their sequences and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Lys(Boc)-OH typically involves the protection of the α-amino group of D-lysine with the Fmoc group and the ε-amino group with the Boc group. The process begins with the reaction of D-lysine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine to form Fmoc-D-Lys-OH. This intermediate is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base to protect the ε-amino group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Lys(Boc)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Boc group can be removed using an acid such as trifluoroacetic acid (TFA).

    Peptide Bond Formation: The compound is used in SPPS to form peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal and TFA for Boc removal.

    Coupling Reagents: Commonly used coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).

Major Products Formed

    Deprotected Lysine Derivatives: Removal of the Fmoc and Boc groups yields D-lysine.

    Peptides: The primary product formed during SPPS is the desired peptide sequence.

Scientific Research Applications

Fmoc-D-Lys(Boc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Boc)-OH: Similar to Fmoc-D-Lys(Boc)-OH but with the L-lysine isomer.

    Fmoc-D-Lys-OH: Lacks the Boc protection on the ε-amino group.

    Fmoc-Lys-OH: The L-lysine isomer without Boc protection.

Uniqueness

This compound is unique due to its dual protection of both the α- and ε-amino groups, allowing for greater control and selectivity in peptide synthesis. The use of the D-isomer of lysine also provides different stereochemical properties compared to the L-isomer, which can be advantageous in certain synthetic and biological applications .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRUUWFGLGNQLI-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544408
Record name N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92122-45-7
Record name N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Lys(Boc)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Lys(Boc)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-D-Lys(Boc)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-D-Lys(Boc)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-D-Lys(Boc)-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-D-Lys(Boc)-OH
Customer
Q & A

Q1: What is the role of Fmoc-D-Lys(Boc)-OH in the synthesis of Ganirelix Acetate?

A1: this compound serves as a protected building block in the solid-phase peptide synthesis of Ganirelix Acetate. Specifically, it replaces Fmoc-D-HArg(Et)2-OH in the peptide sequence [, ]. This substitution, along with the replacement of Fmoc-HArg(Et)2-OH by Fmoc-Lys(Boc)-OH, is suggested to offer advantages in terms of purity, impurity profile, and cost-effectiveness during large-scale production [, ].

Q2: How does using this compound in the synthesis process affect the yield of Ganirelix Acetate?

A2: One of the research papers [] highlights that replacing Fmoc-D-HArg(Et)2-OH with this compound, coupled with using water as the reaction solvent within a controlled pH range, can significantly improve the content of Ganirelix Acetate in the crude peptide. Furthermore, a two-step HPLC purification method further enhances the product yield [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.